molecular formula C16H25N3O3S B4440537 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B4440537
M. Wt: 339.5 g/mol
InChI Key: BRKHBBRXOBANGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit Notch signaling pathway. Notch signaling plays an important role in many cellular processes, including cell differentiation, proliferation, and apoptosis. DAPT has been shown to have potential applications in various fields, including cancer research, stem cell research, and neurobiology.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide functions as a gamma-secretase inhibitor, which blocks the cleavage of Notch receptors and prevents the release of intracellular domains. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the suppression of Notch-mediated cellular processes.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and promotion of cell differentiation. In cancer cells, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit the growth of tumors and induce cell death. In stem cells, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been used to promote the differentiation of cells into specific lineages. In neurobiology, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been used to study the role of Notch signaling in the development of the nervous system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its specificity and potency in inhibiting the Notch signaling pathway. 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to have minimal off-target effects, making it a reliable tool for studying the role of Notch signaling in various cellular processes. However, one limitation of using 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide is its potential cytotoxicity and non-specific effects at high concentrations. It is important to carefully titrate the concentration of 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide to avoid any unwanted effects.

Future Directions

There are many potential future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of novel therapeutic strategies for cancer treatment using 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide. Another potential direction is the use of 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide in the study of neurodegenerative diseases, such as Alzheimer's disease, where Notch signaling has been implicated. Additionally, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide could be used in combination with other drugs to enhance its therapeutic effects and reduce any potential side effects. Overall, the use of 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide in scientific research has opened up many avenues for further exploration and discovery in various fields.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been extensively used in scientific research to study the role of Notch signaling pathway in various cellular processes. In cancer research, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In stem cell research, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been used to promote the differentiation of stem cells into specific cell types. In neurobiology, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been used to study the role of Notch signaling in the development of the nervous system.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13-6-4-5-7-15(13)12-17-16(20)14-8-10-19(11-9-14)23(21,22)18(2)3/h4-7,14H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKHBBRXOBANGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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